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p-Cresol-(methyl-13C)

LC-MS/MS Internal Standard Matrix Effect

Select p-Cresol-(methyl-13C) for unmatched LC-MS/MS quantification. The single-site 13C-methyl label ensures exact co-elution with unlabeled p-cresol—unlike deuterated analogs (p-cresol-d7/d8) that shift retention time and cause differential ion suppression. With 99 atom% 13C enrichment and a clean M+1 channel, it abolishes matrix effects for true isotope dilution accuracy (inter-day CV <5%, accuracy 98–102%). The metabolically stable 13C label withstands protic exchange, making it the definitive internal standard for clinical uremic toxin analysis and protein-based stable isotope probing. Request a quote today.

Molecular Formula C7H8O
Molecular Weight 109.13 g/mol
CAS No. 121474-53-1
Cat. No. B039214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cresol-(methyl-13C)
CAS121474-53-1
Molecular FormulaC7H8O
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)O
InChIInChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1
InChIKeyIWDCLRJOBJJRNH-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Cresol-(methyl-13C) (CAS 121474-53-1) – A Single-Site 13C-Labeled Internal Standard for Accurate Quantification and Metabolic Tracing


p-Cresol-(methyl-13C) (CAS 121474-53-1) is a stable isotope-labeled analog of p-cresol (4-methylphenol) in which the methyl group carbon is enriched with carbon-13 (13C) to a nominal isotopic purity of 99 atom % . This precise, single-site isotopic substitution creates a mass shift of M+1 relative to the unlabeled analyte , enabling its use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) for the accurate quantification of p-cresol in complex biological matrices [1]. The compound is a solid at ambient temperature (mp 32–34 °C), has a density of 1.043 g/mL at 25 °C, and is provided with a typical chemical purity of ≥99% .

Why p-Cresol-(methyl-13C) Cannot Be Interchanged with Deuterated or Unlabeled Analogs in Quantitative Bioanalysis


Although p-cresol can be quantified using unlabeled surrogates or deuterated internal standards (e.g., p-cresol-d7, p-cresol-d8), these alternatives introduce systematic errors that compromise data integrity. Unlabeled internal standards do not correct for matrix effects in LC–MS/MS, leading to inaccurate quantification [1]. Deuterium-labeled analogs, while chemically similar, suffer from isotope effects that alter chromatographic retention time—deuterated standards often elute earlier than the native analyte, resulting in differential ion suppression and incomplete matrix effect compensation [2]. In contrast, p-cresol-(methyl-13C) co-elutes precisely with unlabeled p-cresol, providing true isotope dilution accuracy without the retention time shift inherent to deuterated standards . Furthermore, in metabolic tracing applications, deuterium labels can undergo hydrogen–deuterium exchange in protic environments, eroding the label and confounding pathway analysis, whereas the 13C-methyl label is metabolically stable [3].

Quantitative Differentiation of p-Cresol-(methyl-13C) from Unlabeled and Deuterated p-Cresol Analogs


Superior Chromatographic Co-Elution in Reversed-Phase LC–MS/MS: 13C-Labeled Internal Standard Eliminates Retention Time Shift Observed with Deuterated Analogs

Deuterated internal standards (e.g., p-cresol-d7, p-cresol-d8) exhibit a measurable retention time shift relative to the native analyte in reversed-phase liquid chromatography. This shift arises from the deuterium isotope effect and can lead to differential matrix effects, compromising quantification accuracy [1][2]. In contrast, 13C-labeled internal standards such as p-cresol-(methyl-13C) co-elute precisely with the unlabeled analyte, ensuring identical ionization suppression/enhancement and thereby providing true isotope dilution accuracy .

LC-MS/MS Internal Standard Matrix Effect Isotope Dilution

Defined Isotopic Purity and Mass Shift: 99 atom % 13C Enables Precise M+1 Quantification in Isotope Dilution MS

p-Cresol-(methyl-13C) is supplied with a certified isotopic purity of 99 atom % 13C . This high enrichment ensures that the M+1 ion cluster used for quantification is dominated by the 13C-labeled species, minimizing isotopic cross-talk from the natural abundance 13C background in the unlabeled analyte. In contrast, deuterated p-cresol standards (e.g., p-cresol-d7, M+7) exhibit a broader isotopic distribution due to incomplete deuteration, which can complicate quantitation and require correction factors [1].

Isotope Dilution Mass Spectrometry Isotopic Purity Quantitative Analysis

Proven Utility in Proteomic Stable Isotope Probing: 13C-Methyl Label Enables Quantifiable Incorporation into Microbial Proteins

In a proteomic stable isotope probing (SIP) study, incubation of Thauera aminoaromatica S2 with 13C-labeled p-cresol resulted in strong incorporation of the labeled carbon into bacterial proteins. Quantitative proteomic analysis showed that 13C-enriched peptides derived from p-cresol degradation enzymes exhibited >80% 13C atom fraction in multiple peptides, whereas parallel incubations with human fecal microbiomes showed minimal incorporation (<5% 13C atom fraction) [1]. This differential incorporation provided direct evidence of limited intrinsic gut microbial capacity for p-cresol utilization.

Proteomics Stable Isotope Probing Microbiome Protein Turnover

Unique NMR Spectroscopic Signature: 13C-Methyl Label Produces a Diagnostic 129.24 Hz Quartet at δ 27.14 ppm

In a radiolytic oxidation study, the product derived from p-cresol enriched with 13C at the methyl position exhibited a characteristic 13C NMR signal: a quartet (J = 129.24 Hz) centered at δ 27.14 ppm [1]. This coupling pattern arises from 13C–1H spin–spin coupling in the –13CH3 group and provides unambiguous confirmation that the methyl carbon remains intact during oxidation to 4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. In contrast, unlabeled p-cresol gives only a single natural abundance 13C NMR signal of low intensity, while deuterated analogs do not provide equivalent structural information in 1H-decoupled 13C spectra.

13C NMR Reaction Mechanism Radiolysis Spin–Spin Coupling

Absence of Hydrogen–Deuterium Exchange: 13C-Methyl Label Remains Stable in Protic Environments Unlike Deuterated Analogs

Deuterium labels on aromatic rings or alkyl groups are susceptible to hydrogen–deuterium exchange under physiological conditions or during sample processing, particularly in the presence of acids, bases, or enzymes [1]. This exchange leads to loss of the isotopic label and erroneous quantification in metabolic tracing experiments. The 13C–C bond in p-cresol-(methyl-13C) is chemically inert under all biologically relevant conditions, ensuring that the label remains quantitatively associated with the parent molecule throughout metabolism [2].

Metabolic Stability Isotope Exchange Tracer Studies Pharmacokinetics

Recommended Application Scenarios for p-Cresol-(methyl-13C) Based on Quantitative Differentiation Evidence


Accurate Quantification of p-Cresol in Plasma and Urine by LC–MS/MS for Chronic Kidney Disease Biomarker Studies

In clinical metabolomics studies measuring the uremic toxin p-cresol, the use of p-cresol-(methyl-13C) as an internal standard eliminates the retention time shift and differential matrix effects that compromise deuterated internal standards [1]. The 99 atom % 13C isotopic purity ensures a clean M+1 quantification channel, while co-elution with native p-cresol guarantees identical ionization conditions across the entire chromatographic peak . This enables precise quantification with inter-day precision typically <5% CV and accuracy within 100 ± 15% across the calibration range [2].

Proteomic Stable Isotope Probing to Map Microbial p-Cresol Degradation Pathways in the Gut Microbiome

The methyl-13C label serves as an ideal tracer for protein-based stable isotope probing because it remains stably incorporated into the carbon backbone without exchange. As demonstrated in the T. aminoaromatica study, >80% 13C atom fraction can be achieved in specific proteins, enabling unambiguous identification of the microbial enzymes responsible for p-cresol catabolism [3]. This approach is superior to deuterium-based labeling, which suffers from exchange and does not provide comparable quantitative protein isotope enrichment data [4].

Mechanistic Elucidation of p-Cresol Oxidation and Polymerization Reactions Using 13C NMR Spectroscopy

The characteristic 13C NMR quartet (J = 129.24 Hz, δ 27.14 ppm) provides a highly sensitive and structurally specific probe for tracking the methyl carbon of p-cresol during radical oxidation [5]. Researchers can monitor reaction progress, identify intermediates, and confirm product structures without interference from solvent signals or complex multiplet patterns that plague 1H NMR. The 99 atom % 13C enrichment delivers a ~99-fold sensitivity enhancement compared to natural abundance 13C detection .

Absolute Quantitation of p-Cresol Metabolites Without Calibration Curves Using Isotope Dilution Mass Spectrometry

By adding a known amount of p-cresol-(methyl-13C) directly to biological samples prior to extraction, the exact concentration of unlabeled p-cresol and its metabolites can be calculated from the measured M+1/M+0 ratio without the need for external calibration [6]. The 13C label's stability in protic environments and absence of chromatographic shift relative to the native analyte ensure that the measured ratio accurately reflects the true sample concentration, achieving method accuracy of 98–102% across a wide dynamic range [7].

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